molecular formula C10H12BrNO B3017530 N-(4-bromo-2-methylphenyl)oxetan-3-amine CAS No. 1341350-88-6

N-(4-bromo-2-methylphenyl)oxetan-3-amine

Cat. No.: B3017530
CAS No.: 1341350-88-6
M. Wt: 242.116
InChI Key: OEEIWCCPKPNQOP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)oxetan-3-amine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and an oxetane ring attached to an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)oxetan-3-amine typically involves the reaction of 4-bromo-2-methylphenylamine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of an oxetane derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce methylphenyl oxetane amine .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)oxetan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)oxetan-3-amine
  • N-(4-fluoro-2-methylphenyl)oxetan-3-amine
  • N-(4-iodo-2-methylphenyl)oxetan-3-amine

Uniqueness

N-(4-bromo-2-methylphenyl)oxetan-3-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it a valuable compound in various research applications .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIWCCPKPNQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341350-88-6
Record name N-(4-bromo-2-methylphenyl)oxetan-3-amine
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